2-Phenyl-7-(trifluoromethyl)quinoxaline is a member of the quinoxaline family, which consists of a bicyclic structure formed by the fusion of a benzene ring and a pyrazine ring. This compound is characterized by the presence of a trifluoromethyl group at the 7-position and a phenyl group at the 2-position of the quinoxaline structure. The molecular formula for 2-Phenyl-7-(trifluoromethyl)quinoxaline is .
The synthesis of 2-Phenyl-7-(trifluoromethyl)quinoxaline can be achieved through several methods, typically involving the condensation of appropriate precursors. One common approach is the reaction between 2-aminobenzylamine and trifluoroacetylacetone, followed by cyclization to form the quinoxaline core.
The precise conditions (temperature, solvent, reaction time) can vary based on the specific synthetic route chosen. For example, reactions may be carried out under reflux conditions or utilizing microwave-assisted techniques to enhance yields and reduce reaction times .
The molecular structure of 2-Phenyl-7-(trifluoromethyl)quinoxaline consists of two fused rings: a pyrazine ring and a benzene ring. The trifluoromethyl group significantly influences its electronic properties, making it an interesting candidate for biological activity.
2-Phenyl-7-(trifluoromethyl)quinoxaline can undergo various chemical reactions typical for quinoxalines:
The reactivity of this compound can be influenced by its electronic structure due to the presence of electronegative fluorine atoms, which can stabilize certain intermediates during chemical transformations .
The mechanism of action for quinoxaline derivatives like 2-Phenyl-7-(trifluoromethyl)quinoxaline often involves interaction with biological targets such as enzymes or receptors. These compounds have shown potential as inhibitors in various biological pathways, particularly in cancer therapy.
2-Phenyl-7-(trifluoromethyl)quinoxaline has several scientific applications:
Quinoxaline (benzopyrazine) is a fused heterocyclic ring system consisting of a benzene ring fused to a pyrazine ring. This scaffold has been a cornerstone of medicinal chemistry due to its versatile pharmacological profile and presence in clinically significant drugs. Early discoveries highlighted its role in natural antibiotics like echinomycin, which functions as a DNA bis-intercalator targeting cancer cells [4]. Synthetic derivatives emerged as therapeutic agents across multiple disease domains: Varenicline (a nicotinic receptor partial agonist for smoking cessation), Brimonidine (an α2-adrenergic agonist for glaucoma treatment), and Quinacillin (a β-lactam antibiotic) exemplify the scaffold's adaptability [4] [8]. The quinoxaline core also features in anticancer agents (e.g., XK469, a topoisomerase IIβ inhibitor) and antiviral drugs (e.g., hepatitis C NS3/4A protease inhibitors Glecaprevir and Voxilaprevir) [4] [9]. This historical trajectory underscores quinoxaline’s capacity to serve as a "privileged scaffold," enabling the development of pharmacophores with tailored biological activities through strategic substitutions.
Table 1: Clinically Relevant Quinoxaline-Based Drugs
Drug Name | Therapeutic Category | Key Biological Target |
---|---|---|
Echinomycin | Antibiotic/Anticancer | DNA bis-intercalation |
Varenicline | Smoking cessation | Nicotinic acetylcholine receptor |
Brimonidine | Anti-glaucoma | α2-Adrenergic receptor |
Glecaprevir | Antiviral (HCV) | NS3/4A protease |
XK469 | Anticancer (investigational) | Topoisomerase IIβ |
2-Phenyl-7-(trifluoromethyl)quinoxaline (chemical formula: C~15~H~9~F~3~N~2~; PubChem CID: 2832386) exhibits distinct physicochemical properties due to its substitution pattern. The trifluoromethyl (-CF~3~) group at the C7 position of the quinoxaline ring enhances electrophilicity and metabolic stability, while the phenyl group at C2 contributes to π-stacking interactions with biological targets [2] [6]. This planar, polyaromatic structure facilitates interactions with hydrophobic enzyme pockets, particularly in oncology targets. The compound’s electron-deficient quinoxaline core allows for nucleophilic substitutions at C6/C7, enabling further derivatization [7]. Its molecular weight (274.24 g/mol) and moderate lipophilicity (LogP ≈ 3.1) align with Lipinski’s rules, suggesting favorable bioavailability for drug development [2].
The trifluoromethyl group is pivotal in enhancing bioactivity through multiple mechanisms:
The phenyl group at C2 contributes to:
Table 2: Impact of Substituents on Anticancer Activity of Quinoxaline Derivatives
Substituent Pattern | Biological Target | Key Finding |
---|---|---|
3-Phenyl-7-trifluoromethyl | DHFR/Thymidylate synthase | K~i~ = 0.2 µM for DHFR; selective cytotoxicity at 0.01 µM [2] |
3-Phenyl-6-amino-8-trifluoromethyl | Folate enzymes | Enhanced activity due to amino group H-bonding [2] |
Unsubstituted quinoxaline | N/A | Minimal cytotoxicity (>100 µM IC~50~) [2] |
SAR studies on quinoxaline antifolates confirm that combining 7-trifluoromethyl and 3-phenyl groups maximizes enzyme inhibition (K~i~ = 0.2 µM for DHFR) and cellular potency. Derivatives with this pattern disrupt nucleotide biosynthesis by competitively inhibiting folate-dependent enzymes, validated in NCI-60 cancer cell screens [2] [4]. The synergy between these substituents creates a pharmacophore optimized for targeting hydrophobic enzyme cavities critical in oncology.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0